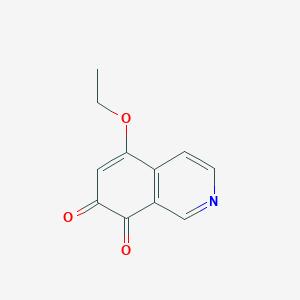
5-Ethoxyisoquinoline-7,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxyisoquinoline-7,8-dione is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as 5-EIQD and has a molecular formula of C11H9NO3. 5-EIQD is a derivative of isoquinoline and is a yellow crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 5-EIQD is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-EIQD has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, 5-EIQD has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-EIQD in lab experiments is that it is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, one limitation of using 5-EIQD is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 5-EIQD. One area of interest is in the development of new cancer therapies. Further studies are needed to fully understand the mechanism of action of 5-EIQD and to determine its efficacy as a cancer treatment. In addition, studies are needed to investigate the potential use of 5-EIQD in other areas of research, such as inflammation and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 5-EIQD involves the reaction of ethyl 3-oxo-3-phenylpropanoate with 2-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced to yield 5-EIQD. This synthesis method has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
5-EIQD has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 5-EIQD has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propiedades
Número CAS |
138223-22-0 |
|---|---|
Nombre del producto |
5-Ethoxyisoquinoline-7,8-dione |
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
5-ethoxyisoquinoline-7,8-dione |
InChI |
InChI=1S/C11H9NO3/c1-2-15-10-5-9(13)11(14)8-6-12-4-3-7(8)10/h3-6H,2H2,1H3 |
Clave InChI |
OLFMIYKIUFUDCQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C(=O)C2=C1C=CN=C2 |
SMILES canónico |
CCOC1=CC(=O)C(=O)C2=C1C=CN=C2 |
Sinónimos |
7,8-Isoquinolinedione,5-ethoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



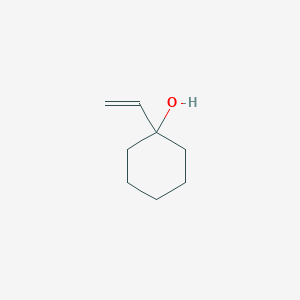
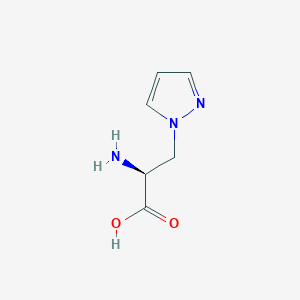
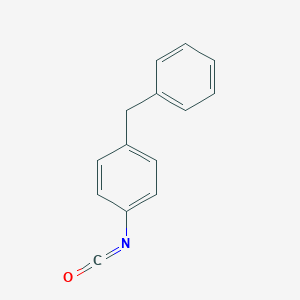
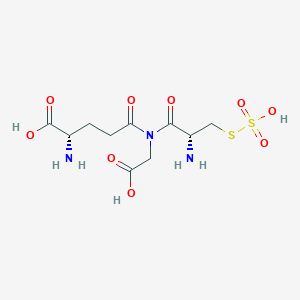
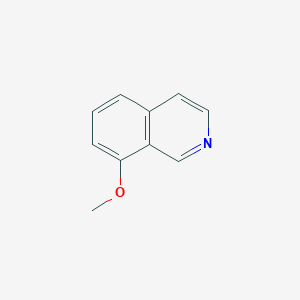
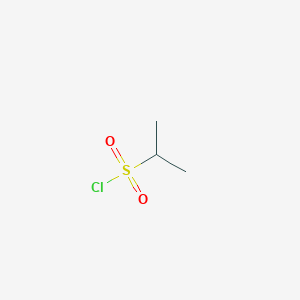
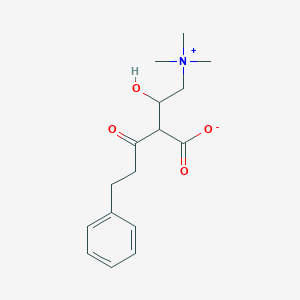
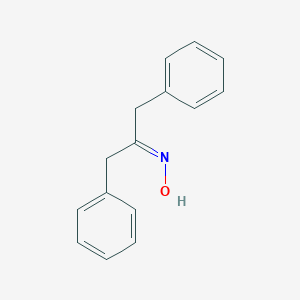
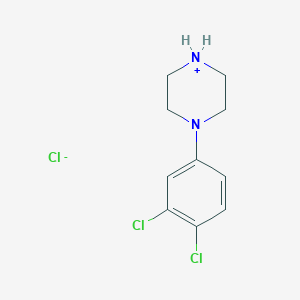

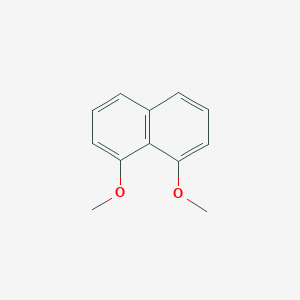

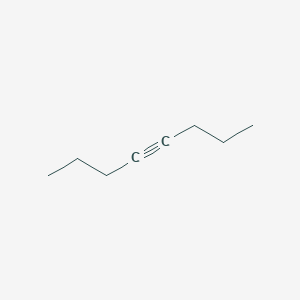
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)